molecular formula C6H13ClN4 B1423460 2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1334149-13-1

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No. B1423460
M. Wt: 176.65 g/mol
InChI Key: HMMIPEUHHYOOSS-UHFFFAOYSA-N
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Description

“2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H13ClN4. It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon atoms and three nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of “2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride” can be deduced from its molecular formula, C6H13ClN4. It contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • 1,2,4-Triazole derivatives are synthesized for various applications in medicinal and agricultural chemistry. A microwave-assisted synthesis method has been developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the importance of 1,2,4-triazoles as a structural component in diverse compounds (Tan, Lim, & Dolzhenko, 2017).
  • The compound undergoes various reactions to form different derivatives, with potential applications in several areas, including pharmaceuticals and materials science (Prasad et al., 2021).

Molecular Structure Studies

  • Investigations into the molecular structure of 1,2,4-triazole derivatives have been conducted, providing insights into their potential applications in various fields, including pharmaceuticals (Li et al., 2012).

Biological Activities

  • Some studies have explored the antimicrobial activities of 1,2,4-triazole derivatives, offering insights into their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Properties

  • Research into the physical-chemical properties of 1,2,4-triazole derivatives, including their synthesis and potential for forming salts, contributes to a broader understanding of their utility in various scientific applications (Gotsulya, 2016).

properties

IUPAC Name

2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-4(2)5(7)6-8-3-9-10-6;/h3-5H,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMIPEUHHYOOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Reactant of Route 6
2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

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